1-(4-Bromobenzyl)imidazolidine-2,4-dione

Vue d'ensemble

Description

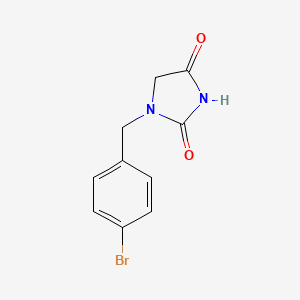

1-(4-Bromobenzyl)imidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of an imidazolidine-2,4-dione core substituted with a 4-bromobenzyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 1-(4-Bromobenzyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

1-(4-Bromobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidine-2,4-dione derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

Cannabinoid Receptor Modulation

One of the primary applications of 1-(4-Bromobenzyl)imidazolidine-2,4-dione derivatives is their role as selective modulators of cannabinoid receptors, particularly the CB2 receptor. Research has identified these compounds as potential agonists that can selectively activate the CB2 receptor, which is implicated in various physiological processes including pain modulation and inflammation.

Case Study: Selective CB2 Agonists

A study published in the Journal of Medicinal Chemistry reported the optimization of imidazolidine-2,4-dione derivatives for selective CB2 receptor activity. The compound demonstrated a high binding affinity (pEC50 = 8.6) but was noted for its metabolic instability, leading to low oral bioavailability (Fpo = 4%). Subsequent modifications improved its pharmacokinetic profile, resulting in derivatives with enhanced oral bioavailability and reduced off-target activity at the hERG ion channel .

Therapeutic Applications in Inflammation and Pain Management

The modulation of the N-formyl peptide receptor 2 (FPR2) is another significant application area. FPR2 plays a crucial role in immune response and inflammation. Compounds like this compound have been investigated for their ability to modulate this receptor, potentially offering therapeutic benefits for inflammatory diseases.

Therapeutic Implications

Research indicates that FPR2 modulation can be beneficial in treating various conditions such as:

- Ocular inflammatory diseases (e.g., age-related macular degeneration)

- Systemic inflammatory conditions (e.g., rheumatoid arthritis)

- CNS disorders (e.g., Alzheimer's disease)

The ability of these compounds to influence leukocyte trafficking may provide new avenues for treating chronic inflammatory conditions .

Anti-Parasitic Activity

Recent studies have also explored the anti-parasitic properties of imidazolidine derivatives against schistosomiasis, a disease caused by parasitic trematodes. The synthesis of novel derivatives showed promising results in biological assays measuring motility and mortality of parasites, indicating potential for further development as anti-parasitic agents .

Structural Variations and Synthesis

The synthesis of this compound involves several chemical reactions that can be optimized to yield various derivatives with differing pharmacological profiles. For example, modifications to the bromobenzyl group can enhance selectivity and potency at cannabinoid receptors or other biological targets.

Synthetic Pathways

A typical synthetic pathway might include:

- Reaction of imidazolidine-2,4-dione with appropriate aryl halides.

- Use of coupling agents or bases to facilitate the formation of desired derivatives.

- Characterization through spectroscopic methods to confirm structure and purity.

This flexibility in synthesis allows researchers to tailor compounds for specific therapeutic targets .

Mécanisme D'action

The mechanism of action of 1-(4-Bromobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through binding to the voltage-gated sodium channel inner pore, thereby inhibiting sodium ion influx and stabilizing neuronal membranes . Additionally, its antibacterial activity may involve the inhibition of bacterial protein synthesis or disruption of bacterial cell membranes .

Comparaison Avec Des Composés Similaires

1-(4-Bromobenzyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

Imidazolidine-2,4-dione: The parent compound without the 4-bromobenzyl substitution, which may have different chemical and biological properties.

Thiazolidine-2,4-dione: A structurally related compound with a sulfur atom in place of the nitrogen atom in the imidazolidine ring, known for its antidiabetic properties.

4-Bromobenzyl derivatives: Compounds with the 4-bromobenzyl group attached to different core structures, which may exhibit varying reactivity and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

1-(4-Bromobenzyl)imidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antibacterial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

This compound contains a bromobenzyl group attached to an imidazolidine core. The imidazolidine structure is known for its versatility in biological applications, allowing for modifications that enhance its activity against various pathogens and conditions.

Antibacterial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit potent antibacterial properties . A study highlighted that compounds with the imidazolidine scaffold showed effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Minimum Inhibitory Concentrations (MICs)

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | MRSA | < 6 |

| 2 | E. coli | 25 |

| 3 | K. pneumoniae | 25 |

| 4 | S. aureus | < 1 |

The above table summarizes the MIC values for selected derivatives, indicating that modifications can enhance activity significantly. Compounds with longer alkyl chains or specific substitutions on the imidazolidine ring tend to show better activity due to their ability to disrupt bacterial membranes .

Anticancer Activity

Recent studies have also explored the anticancer potential of imidazolidine derivatives. For instance, certain derivatives demonstrated cytotoxic effects against various cancer cell lines. A compound derived from imidazolidine-2,4-dione was shown to inhibit cell proliferation effectively and induce apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A specific derivative was tested on human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism of action involved the induction of oxidative stress and disruption of mitochondrial function .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of compounds related to this compound. A study evaluated several derivatives in animal models for seizure activity:

Efficacy in Seizure Models

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| 19 | 26.3 | Maximal Electroshock (MES) |

| 19 | 11.1 | Pentylenetetrazole |

| 23 | Similar to phenytoin | Various tests |

The compound demonstrated broader anticonvulsant activity than traditional medications like phenytoin and levetiracetam, with no observed cytotoxicity in HepG2 cells .

Mechanistic Insights

The biological activities of imidazolidine derivatives are often attributed to their ability to interact with various biological targets:

- Antibacterial Mechanism : Disruption of bacterial membranes leading to cell lysis.

- Anticancer Mechanism : Induction of apoptosis through oxidative stress pathways.

- Anticonvulsant Mechanism : Modulation of ion channels involved in neuronal excitability.

Propriétés

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)5-13-6-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDHXSFKIWRHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572484 | |

| Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201987-81-7 | |

| Record name | 1-[(4-Bromophenyl)methyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.